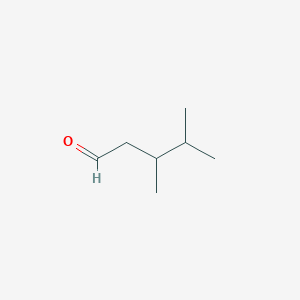
3,4-Dimethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylpentanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Table 1: Common Synthetic Routes for 3,4-Dimethylpentanal
Applications in Organic Synthesis
Intermediate in Organic Reactions : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various alcohols and acids through reduction and oxidation reactions.
Model Compound for Aldehyde Studies : This compound serves as a model for studying aldehyde reactivity and metabolism. Its structure allows researchers to investigate the mechanisms of reactions involving aldehydes, including their interactions with biological systems.
Catalytic Applications
This compound is utilized in catalytic processes:
- Hydroformylation Reactions : The compound is a product of hydroformylation reactions where it can be produced selectively under optimized conditions. This has implications for industrial applications where selective production is crucial .
- Enzyme Mechanisms : It is also studied in the context of enzyme mechanisms, particularly those involving coenzyme B12-dependent enzymes. Researchers use it to understand how these enzymes catalyze transformations of alcohols to aldehydes.
Table 2: Catalytic Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Hydroformylation | Production through catalytic addition to alkenes | |
| Enzyme Mechanism Studies | Model compound for studying coenzyme B12-dependent enzymes |
Biochemical Studies
Research on this compound has expanded into biochemistry:
- Metabolic Pathways : It is investigated for its role in metabolic pathways involving aldehydes. Understanding these pathways can lead to insights into the biological effects of aldehydes and their potential therapeutic applications.
- Toxicity Studies : The compound's reactivity makes it a candidate for studying the toxicological effects of aldehydes on biological systems. This research is essential for assessing safety in chemical manufacturing and usage .
Case Studies
-
Aldehyde Reactivity :
A study demonstrated that this compound could react with various nucleophiles, providing insights into its reactivity patterns compared to linear aldehydes. The findings suggested that branched aldehydes exhibit different reactivity profiles due to steric hindrance. -
Industrial Hydroformylation :
A case study on the industrial application of hydroformylation highlighted the efficiency of using rhodium catalysts to produce this compound from 3,3-dimethylbut-1-ene. The study reported high selectivity and yield under optimized conditions, making it a viable process for large-scale production .
属性
CAS 编号 |
19353-21-0 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
3,4-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |
InChI 键 |
SZBNDYYJXRXQHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC=O |
规范 SMILES |
CC(C)C(C)CC=O |
Key on ui other cas no. |
19353-21-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















